molecular formula C14H12NNaO3S B13737721 Sodium 4-aminostilbene-2-sulfonate CAS No. 41427-13-8

Sodium 4-aminostilbene-2-sulfonate

Katalognummer: B13737721
CAS-Nummer: 41427-13-8
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: OMWMTCXUKOXCDJ-UHDJGPCESA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 4-aminostilbene-2-sulfonate is a heterocyclic organic compound with the molecular formula C14H13NO3SNa and a molecular weight of 297.31 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of stilbene derivatives, including Sodium 4-aminostilbene-2-sulfonate, typically involves the oxidative coupling of 2-hydroxystyrene with arylboronic acids using catalysts such as CpRhCl2 and Cu(OAc)2 . This method provides a high yield of the desired product under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidative coupling reactions, utilizing robust catalytic systems to ensure high efficiency and purity. The reaction conditions are optimized to maintain the stability of the product and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium 4-aminostilbene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products: The major products formed from these reactions include sulfonic acids, amine derivatives, and substituted stilbenes, which have diverse applications in various fields.

Wissenschaftliche Forschungsanwendungen

Sodium 4-aminostilbene-2-sulfonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Sodium 4-aminostilbene-2-sulfonate involves its interaction with molecular targets through its sulfonate and amino groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and cellular functions . The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its biological activity.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Sodium 4-aminostilbene-2-sulfonate is unique due to its sulfonate group, which imparts water solubility and enhances its reactivity in various chemical and biological processes. This makes it a versatile compound for diverse applications in research and industry.

Eigenschaften

CAS-Nummer

41427-13-8

Molekularformel

C14H12NNaO3S

Molekulargewicht

297.31 g/mol

IUPAC-Name

sodium;5-amino-2-[(E)-2-phenylethenyl]benzenesulfonate

InChI

InChI=1S/C14H13NO3S.Na/c15-13-9-8-12(14(10-13)19(16,17)18)7-6-11-4-2-1-3-5-11;/h1-10H,15H2,(H,16,17,18);/q;+1/p-1/b7-6+;

InChI-Schlüssel

OMWMTCXUKOXCDJ-UHDJGPCESA-M

Isomerische SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Kanonische SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.